molecular formula C7H13N3O B13098251 3-(Morpholinoamino)propanenitrile

3-(Morpholinoamino)propanenitrile

Cat. No.: B13098251
M. Wt: 155.20 g/mol
InChI Key: LFZBEKWPOBNFAV-UHFFFAOYSA-N
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Description

Chemical Name: 3-[(3-Morpholinopropyl)amino]propanenitrile CAS Registry Number: 102440-39-1 Molecular Formula: C₁₀H₁₉N₃O Molecular Weight: 197.28 g/mol Physical Properties:

  • Density: 1.015 g/cm³
  • Boiling Point: 180 °C
  • Refractive Index: 1.478
  • Storage: Requires storage under inert gas (nitrogen/argon) at 2–8 °C . Structural Features: The compound consists of a propanenitrile backbone substituted with a morpholinopropylamino group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, imparts polarity and hydrogen-bonding capacity. The nitrile group provides reactivity for further functionalization .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(morpholin-4-ylamino)propanenitrile

InChI

InChI=1S/C7H13N3O/c8-2-1-3-9-10-4-6-11-7-5-10/h9H,1,3-7H2

InChI Key

LFZBEKWPOBNFAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Morpholinoamino)propanenitrile can be synthesized through a two-step process involving a Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a nitrile compound under mild conditions. The resulting intermediate undergoes a Michael addition with an appropriate nucleophile to form the final product .

Industrial Production Methods

Industrial production of 3-(Morpholinoamino)propanenitrile typically involves the use of readily available reactants and optimized reaction conditions to ensure high yields. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinoamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxides and other oxidized derivatives.

    Reduction: Primary amines and aldehydes.

    Substitution: Various substituted nitriles and other derivatives.

Scientific Research Applications

3-(Morpholinoamino)propanenitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares 3-(Morpholinoamino)propanenitrile with selected propanenitrile derivatives, highlighting substituent effects on physical properties and applications:

Compound Name Substituent Molecular Formula Boiling Point (°C) Key Applications/Reactivity References
3-(Morpholinoamino)propanenitrile Morpholinopropylamino C₁₀H₁₉N₃O 180 Intermediate in drug synthesis
3-(Hexylamino)propanenitrile Hexylamino C₉H₁₈N₂ N/A Aza-Michael addition reactions
3-(Phenylamino)propanenitrile Phenylamino C₉H₁₀N₂ N/A Precursor for dithiocarbamate complexes
3-((Pyridin-2-yl)methylamino)propanenitrile Pyridinylmethylamino C₁₀H₁₂N₃ N/A Forms Ni(II) dithiocarbamate complexes
3-(3,5-Dimethylphenylamino)propanenitrile 3,5-Dimethylphenylamino C₁₁H₁₄N₂ N/A Potential agrochemical intermediate
3-(3-Methoxyphenylamino)propanenitrile 3-Methoxyphenylamino C₁₀H₁₂N₂O N/A Photovoltaic/electronic material studies

Notes:

  • Morpholinoamino derivatives exhibit enhanced solubility in polar solvents due to the morpholine ring’s polarity, compared to alkyl- or aryl-substituted analogs.
  • Aryl-substituted analogs (e.g., phenyl, 3-methoxyphenyl) show stronger π-π interactions, influencing their crystallinity and thermal stability .

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